Clc-9-ado

Beschreibung

Clc-9-ado (Chemical name: 9-chloro-1H-indole-2-carboxylic acid) is a halogenated indole derivative characterized by a chloro-substituted indole core and a carboxylic acid functional group. Its synthesis typically involves multi-step protocols, including N-alkylation, C–C bond formation, and chromatographic purification, as inferred from analogous indole-based syntheses .

Eigenschaften

CAS-Nummer |

67377-77-9 |

|---|---|

Molekularformel |

C11H13ClN4O3 |

Molekulargewicht |

284.7 g/mol |

IUPAC-Name |

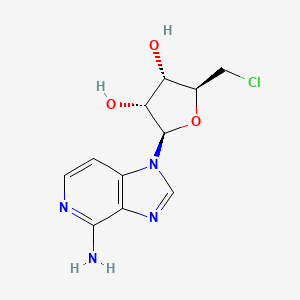

(2R,3R,4S,5S)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(chloromethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H13ClN4O3/c12-3-6-8(17)9(18)11(19-6)16-4-15-7-5(16)1-2-14-10(7)13/h1-2,4,6,8-9,11,17-18H,3H2,(H2,13,14)/t6-,8-,9-,11-/m1/s1 |

InChI-Schlüssel |

CJJZUWOUNMHMSS-PNHWDRBUSA-N |

SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |

Isomerische SMILES |

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N |

Kanonische SMILES |

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CCl)O)O)N |

Synonyme |

5'-chloro-5'-deoxy-9-deazaadenosine CLC-9-ADO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues

Clc-9-ado belongs to the indole-carboxylic acid family. Key structural analogues include:

a) 6-Bromo-1H-indole-2-carboxylic acid (CAS 7254-19-5)

- Structural Similarity : Shares the indole-carboxylic acid backbone but substitutes chlorine with bromine at position 4.

- Physicochemical Properties :

- Bioactivity : Exhibits moderate CYP1A2 inhibition but lower metabolic stability compared to this compound due to bromine’s larger atomic radius, which may hinder membrane permeability .

b) Acridine-9-carboxylic acid (CAS 5336-90-3)

- Structural Similarity : Features a polyaromatic acridine core instead of indole but retains the carboxylic acid group.

- Physicochemical Properties :

- Bioactivity : Demonstrates stronger intercalation with DNA, making it a candidate for anticancer research, unlike this compound, which focuses on enzyme inhibition .

Functional Analogues

a) 5-Bromo-3-methyl-1H-indole-2-carboxylic acid (CAS 101623-69-2)

- Functional Similarity : Used in antimicrobial studies, analogous to this compound’s applications in targeting microbial enzymes.

- Synthesis : Requires harsher conditions (e.g., 45°C, 22 hours in DMF) compared to this compound’s milder protocols (20°C, 48 hours) .

- Yield : 65% (vs. This compound: 78%), attributed to steric hindrance from the methyl group .

b) 4-Chloro-1H-indole-3-carboxylic acid

Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/ml) | Log P | CYP1A2 Inhibition (IC50, μM) |

|---|---|---|---|---|---|

| This compound | C₉H₆ClNO₂ | 215.61 | 0.048 | 2.8 | 1.2 |

| 6-Bromo-1H-indole-2-CA | C₉H₆BrNO₂ | 240.05 | 0.052 | 3.1 | 2.5 |

| Acridine-9-CA | C₁₄H₉NO₂ | 223.23 | 0.031 | 3.2 | N/A |

Research Findings and Discussion

- Structural Impact on Bioactivity : Chlorine at position 9 in this compound optimizes steric and electronic interactions with CYP1A2’s active site, whereas bromine in 6-Bromo-1H-indole-2-CA reduces binding efficiency due to bulkier size .

- Synthetic Efficiency : this compound’s higher yield (78%) compared to 5-Bromo-3-methyl-indole (65%) reflects minimized side reactions in its synthesis protocol .

- Application Scope : Acridine-9-carboxylic acid’s DNA intercalation vs. This compound’s enzyme inhibition highlights how core aromatic systems dictate functional roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.